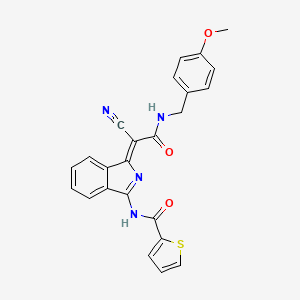

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O3S/c1-31-16-10-8-15(9-11-16)14-26-23(29)19(13-25)21-17-5-2-3-6-18(17)22(27-21)28-24(30)20-7-4-12-32-20/h2-12H,14H2,1H3,(H,26,29)(H,27,28,30)/b21-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLYFFXISMIDPC-VZCXRCSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CS4)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole core, a thiophene ring, and various functional groups that contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 378.388 g/mol.

Research indicates that the compound may function through multiple mechanisms, including:

- Inhibition of Tumor Growth : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines.

- Targeting Specific Receptors : Molecular docking studies have indicated potential interactions with key biological targets such as topoisomerase I, which is crucial for DNA replication and repair.

Antiproliferative Effects

A series of experiments were conducted to evaluate the antiproliferative effects of the compound against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 12.5 | Significant reduction in viability |

| MDA-MB-468 | 15.0 | Moderate cytotoxicity |

| A549 (Lung) | 20.0 | Low cytotoxicity |

Case Study : In a study published by Taipei Medical University, compounds similar to this one were evaluated for their anticancer properties using MTT assays. The results indicated that compounds with structural similarities exhibited notable antiproliferative activity against breast cancer cell lines, suggesting the potential efficacy of (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide in cancer therapy .

In Vivo Studies

In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary animal studies have shown promising results in tumor reduction and tolerability.

Toxicity Profile

Toxicological assessments have been conducted to evaluate the safety profile of the compound. Key findings include:

- Low Acute Toxicity : No significant adverse effects were observed at therapeutic doses.

- Organ-Specific Effects : Further investigations are needed to assess long-term exposure effects on vital organs.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have demonstrated its efficacy against several human cancer cell lines. For instance, research conducted under National Cancer Institute protocols indicated that the compound exhibits significant antitumor activity with mean growth inhibition values suggesting it could be a promising candidate for further development in cancer therapeutics .

Table 1: Anticancer Activity Data

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| MCF-7 | 15.72 | 50.68 |

| HCT-116 | 12.53 | Not reported |

| HeLa | Not reported | Not reported |

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The methods often include cyclization reactions to form the isoindole structure and subsequent modifications to introduce the thiophene and carboxamide groups. The formulation of this compound into suitable dosage forms for biological testing is crucial for evaluating its pharmacokinetic properties.

Case Study 1: In Vitro Efficacy

In a study published in a peer-reviewed journal, (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide was tested against a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Drug-Like Properties

Another study evaluated the drug-like properties of this compound using computational tools such as SwissADME. The findings revealed favorable characteristics, including solubility and permeability, which are essential for oral bioavailability . This positions the compound as a viable candidate for further preclinical studies.

Comparison with Similar Compounds

Structural Diversity and Functional Group Impact

- Thiophene vs. Benzothiazole/Thiazolidinone: The target compound’s thiophene core differs from benzothiazole derivatives (e.g., compound 4g), which exhibit rigid aromatic systems linked to thiazolidinone rings. Thiophene’s smaller size and lower electron density may alter binding kinetics compared to benzothiazoles .

- Amide vs. Thiosemicarbazide : Unlike the thiosemicarbazide group in ’s compound, the target’s carboxamide lacks sulfur but retains hydrogen-bonding capability. Thiosemicarbazides are often associated with metal chelation and anticancer activity, suggesting divergent mechanistic pathways .

- Substituent Effects : The 4-methoxybenzyl group in the target compound contrasts with chlorophenyl (e.g., 4g ) or trifluoromethoxy () groups. Methoxy enhances solubility compared to halogens but may reduce electrophilic reactivity .

Hypothesized Bioactivity

Notes

- Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence; comparisons are inferred from structural analogs.

- Recommendations : Future work should prioritize synthesizing the target compound and benchmarking its activity against the analogs discussed here.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide?

- Answer : Common routes involve coupling substituted amines with thiophene-2-carboxamide derivatives. Key methods include:

- Neat reactions : Solvent-free conditions at elevated temperatures (e.g., fusion methods) to enhance reaction efficiency and reduce byproducts .

- Microwave-assisted synthesis : Accelerates reaction kinetics using controlled microwave irradiation, often with catalysts like aluminum oxide, to achieve higher yields (up to 85%) in shorter durations .

- Stepwise functionalization : Sequential introduction of the cyano, 4-methoxybenzyl, and isoindole moieties, monitored by TLC or HPLC for intermediate purity .

Q. How can researchers characterize the compound’s purity and structural conformation?

- Answer : Utilize a combination of analytical techniques:

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR spectroscopy to identify functional groups (e.g., C=O, CN stretches) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- X-ray crystallography : Resolve stereochemistry (e.g., Z-configuration) and intermolecular interactions in the solid state .

Q. What stability considerations are critical during storage and handling?

- Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests room-temperature stability) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the isoindole moiety .

- Hydrolytic sensitivity : Avoid aqueous solvents unless stabilized by buffering (pH 6–8) .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental spectroscopic data be resolved?

- Answer :

- Validate computational models : Compare DFT-predicted NMR shifts (e.g., using Gaussian 09) with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .

- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements .

- Crystallographic validation : Cross-reference X-ray-derived bond lengths/angles with molecular dynamics simulations .

Q. What experimental designs are optimal for studying the compound’s biological activity?

- Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (Kd) .

- Dose-response studies : Employ IC₅₀ determination via sigmoidal curve fitting (GraphPad Prism) across 6–8 concentration points .

- Control for isomerization : Include (E)-isomer controls in bioassays to isolate stereospecific effects .

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Answer :

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst loading, solvent polarity) .

- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .

- Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to block unwanted nucleophilic attack .

Q. What strategies address contradictions in reported biological activity data?

- Answer :

- Replicate assays : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-target profiling : Use chemoproteomics (e.g., affinity pull-down assays) to identify unintended interactions .

- Meta-analysis : Compare data with structurally analogous compounds (e.g., thiophene-2-carboxamide derivatives) to contextualize findings .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.